molecular formula C20H23ClN4O3S B6488143 methyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate CAS No. 887219-03-6

methyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate

Cat. No.: B6488143
CAS No.: 887219-03-6
M. Wt: 434.9 g/mol
InChI Key: GVBFJLQNHSKMGR-UHFFFAOYSA-N
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Description

Methyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H23ClN4O3S and its molecular weight is 434.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.1179395 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

However, I can provide some general insights based on the compound's structure and related research on similar molecules:

Potential Biological Activity

The compound contains several structural features that suggest it may have biological activity:

  • Piperidine ring: This nitrogen-containing heterocycle is found in many biologically active compounds and pharmaceuticals.
  • Triazolo-thiazole moiety: Compounds containing 1,2,4-triazole and thiazole rings have shown various pharmacological activities in previous studies .
  • Chlorophenyl group: The presence of a halogen substituent can influence a molecule's biological properties and interactions with target proteins.

While specific data on this compound is lacking, research on related triazole-containing compounds has revealed several potential biological activities:

Anticancer Properties

Some triazole derivatives have demonstrated anticancer effects. For example:

  • Compound 47f, a triazole-3-thione derivative, showed activity against the colon carcinoma HCT-116 cell line with an IC50 value of 6.2 μM .
  • Compounds 47e and 47f were active against the human breast cancer T47D cell line with IC50 values of 43.4 and 27.3 μM, respectively .

Antimicrobial Activity

Certain triazole-thione compounds have exhibited antimicrobial properties:

  • Benzothioate 76a, derived from a 1,2,4-triazole-3-thione, demonstrated good antibacterial activity against various pathogenic bacteria compared to the standard chloramphenicol .

Enzyme Inhibition

1,2,4-Triazolo[3,4-b][1,3]thiazine derivatives have shown potential as enzyme inhibitors, including:

  • Carbonic anhydrase inhibitors
  • Cholinesterase inhibitors
  • Alkaline phosphatase inhibitors
  • Anti-lipase activity
  • Aromatase inhibitors

It's important to note that without specific studies on the compound , we cannot definitively state its biological activity. Further research, including in vitro and in vivo studies, would be necessary to determine its actual biological properties and potential therapeutic applications.

To fully characterize this compound's biological activity, researchers would need to conduct:

  • In vitro assays against various cell lines and enzyme targets
  • Structure-activity relationship (SAR) studies
  • In vivo experiments in animal models
  • Toxicity and pharmacokinetic evaluations

Properties

IUPAC Name

methyl 1-[(2-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3S/c1-3-15-22-20-25(23-15)18(26)17(29-20)16(13-6-4-5-7-14(13)21)24-10-8-12(9-11-24)19(27)28-2/h4-7,12,16,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBFJLQNHSKMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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